molecular formula C10H11ClO2 B1452389 3-Chloro-5-ethyl-2-methoxybenzaldehyde CAS No. 883523-11-3

3-Chloro-5-ethyl-2-methoxybenzaldehyde

Cat. No. B1452389
M. Wt: 198.64 g/mol
InChI Key: RBBOLYJQVGNAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-5-ethyl-2-methoxybenzaldehyde” is a chemical compound . Unfortunately, there’s limited information available about this specific compound.

Scientific Research Applications

  • Synthesis of Chalcone Derivatives
    • Field : Organic Chemistry
    • Application : Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2’,4’-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone .
    • Method : The synthesis involved chlorination of vanillin using Ca(ClO)2 for 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and bromination of vanillin using KBrO3 in glacial acetic acid solvent and 47% HBr catalyst for 3-bromo-4-hydroxy-5-methoxybenzaldehyde . The chalcone was prepared from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-4-dihydroxyacetophenone through Claisen-Schmidt condensation in the presence of KOH (40%) base and KSF montmorillonite in methanol .
    • Results : The synthesized benzaldehydes and chalcone were tested for their antioxidant activities using DPPH method, where 2,6-di-tert-butyl-4-methylphenol (BHT) was used as positive control. The results showed that 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2’,4’-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone displayed the IC50 of 244.11, 269.44 and 162.10 µg/mL, respectively .

properties

IUPAC Name

3-chloro-5-ethyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-8(6-12)10(13-2)9(11)5-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBOLYJQVGNAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethyl-2-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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